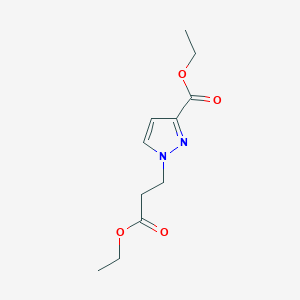![molecular formula C18H16Cl2N2O3S B2716135 N-(2,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-48-8](/img/structure/B2716135.png)
N-(2,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The presence of dichlorophenyl indicates that there are two chlorine atoms attached to a phenyl group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the quinoline moiety could potentially be synthesized through methods such as the Friedländer Synthesis . The sulfonamide group could be introduced through a substitution reaction involving a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and sulfonamide groups would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the quinoline moiety could participate in electrophilic substitution reactions . The sulfonamide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance the compound’s solubility in water .科学的研究の応用
Biological Active Sulfonamide-Based Hybrid Compounds
Recent advances in sulfonamide chemistry have highlighted the significance of sulfonamide-based hybrids in medicinal chemistry. Sulfonamides, characterized by the R-SO2NHR' formula, are pivotal in developing pharmacologically active compounds. These hybrids demonstrate a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The diverse nature of the R and R' moieties, ranging from hydrogen to various organic compounds, contributes to the synthesis of various sulfonamide hybrids. These hybrids incorporate organic scaffolds like coumarin, indole, quinoline, and others, leading to significant pharmacological diversity. This approach has been instrumental in designing and developing new drugs with enhanced efficacy and specificity (Ghomashi et al., 2022).
Antimicrobial Applications
The antimicrobial potential of quinoline sulfonamide derivatives has been a subject of interest in recent studies. These compounds have been synthesized for their potent antimicrobial activities, offering a new avenue for treating bacterial infections. For example, certain synthesized quinoline clubbed with sulfonamide moiety compounds showed high activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents using sulfonamide and quinoline frameworks (Biointerface Research in Applied Chemistry, 2019).
Anticancer Applications
The synthesis of new sulfonamide derivatives has been explored for their pro-apoptotic effects in cancer cells, indicating their potential as anticancer agents. By activating specific cellular pathways, such as p38/ERK phosphorylation, these compounds can induce apoptosis in cancer cells, offering a promising approach for cancer therapy (Cumaoğlu et al., 2015).
Tubulin Polymerization Inhibition
Novel sulfonamide derivatives of quinoline have been identified as tubulin polymerization inhibitors, showcasing anti-cancer activity. These compounds inhibit the proliferation of cancer cells, such as HeLa cells, by disrupting the tubulin polymerization process, a critical mechanism in cancer cell division. This discovery opens new paths for developing cancer treatments based on inhibiting microtubule dynamics (Ma & Gong, 2022).
Non-Acidic, Non-Steroidal Anti-inflammatory Agents
Research into sulfonamide and sulphonyl ester derivatives of quinolines has revealed their potential as non-acidic, non-steroidal anti-inflammatory agents. These compounds exhibit promising anti-inflammatory activity, comparable or superior to traditional anti-inflammatory drugs like ibuprofen. This exploration expands the therapeutic options for anti-inflammatory treatments, potentially offering alternatives with different mechanisms of action and side effect profiles (Bano et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-13-4-5-16(15(20)10-13)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYAYMBLDCDFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)Cl)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
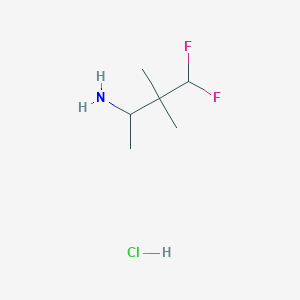

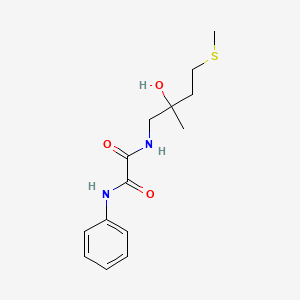
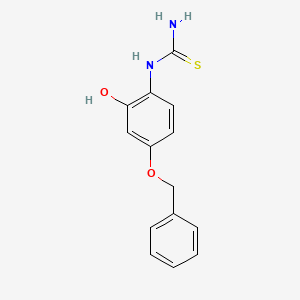
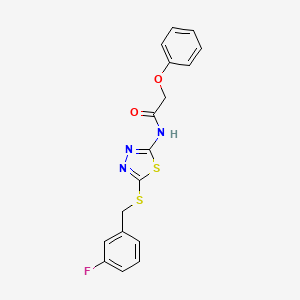
![4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2716059.png)
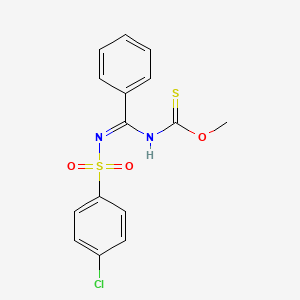

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)
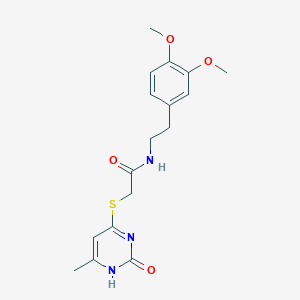
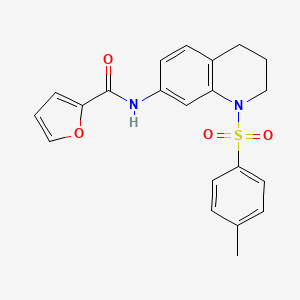
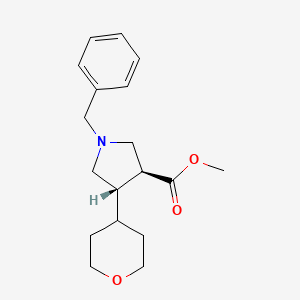
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)
